N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine
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Overview
Description
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine is an organic compound that belongs to the class of dibenzofurans This compound is characterized by its unique structure, which includes a dibenzofuran core with an amine group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives under specific conditions.
Coupling with Biphenyl: The final step involves coupling the dibenzofuran amine with a biphenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with a similar core structure but lacking the biphenyl and amine groups.
Biphenyl: A related compound with two benzene rings but without the furan and amine functionalities.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar chemical properties.
Uniqueness
N-([1,1’-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine is unique due to its combined structural features, which confer specific chemical reactivity and potential applications that are distinct from its analogs. Its stability and ability to undergo diverse chemical reactions make it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C24H17NO |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-phenylphenyl)dibenzofuran-2-amine |
InChI |
InChI=1S/C24H17NO/c1-2-8-17(9-3-1)19-10-4-6-12-22(19)25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26-24/h1-16,25H |
InChI Key |
GIFXSEWELDRUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC4=C(C=C3)OC5=CC=CC=C54 |
Origin of Product |
United States |
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